molecular formula C24H24N4O3 B11181483 3-(2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(4-methoxyphenyl)propanamide

3-(2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B11181483
M. Wt: 416.5 g/mol
InChI Key: SOQJJLNCUNMXBS-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(4-methoxyphenyl)propanamide is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and β-ketoesters, which undergo cyclization in the presence of catalysts such as acids or bases.

    Introduction of Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like phenyl halides and catalysts such as palladium complexes.

    Attachment of Methoxyphenyl Propanamide: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with 4-methoxyphenyl propanamide through amide bond formation. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[1,5-a]pyrimidine core, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethyl-7-oxo-3-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
  • 3,5,4’-Trihydroxy-6,7-dimethoxyflavone

Uniqueness

The uniqueness of 3-(2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(4-methoxyphenyl)propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

3-(2,5-dimethyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C24H24N4O3/c1-15-20(13-14-21(29)26-18-9-11-19(31-3)12-10-18)24(30)28-23(25-15)22(16(2)27-28)17-7-5-4-6-8-17/h4-12,27H,13-14H2,1-3H3,(H,26,29)

InChI Key

SOQJJLNCUNMXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CCC(=O)NC3=CC=C(C=C3)OC)C)C4=CC=CC=C4

Origin of Product

United States

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